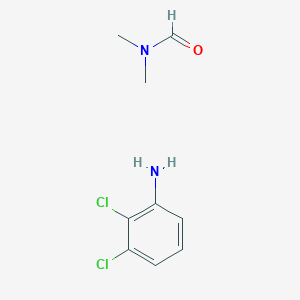
2,3-dichloroaniline;N,N-dimethylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloroaniline and N,N-dimethylformamide are two distinct chemical compounds often used in various chemical processes. 2,3-Dichloroaniline is an aniline derivative with two chlorine atoms attached to the benzene ring, while N,N-dimethylformamide is a polar aprotic solvent widely used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloroaniline can be synthesized through the chlorination of aniline, followed by purification processes to isolate the desired isomer . The reaction typically involves the use of chlorine gas and a catalyst under controlled conditions to ensure selective chlorination at the 2 and 3 positions on the benzene ring.
N,N-Dimethylformamide is produced industrially by the reaction of dimethylamine with carbon monoxide under high pressure and temperature in the presence of a catalyst
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form 2,3-dichlorobenzene.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
N,N-Dimethylformamide, on the other hand, is known for its role as a solvent and reagent in various organic reactions. It can act as a catalyst and stabilizer in certain reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Nitro compounds.
Reduction: Dichlorobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloroaniline is used in the production of dyes, pigments, and optical brighteners. It also serves as a flame retardant for polymers and is involved in the manufacturing of growth regulators and polymer auxiliaries .
N,N-Dimethylformamide is extensively used as a solvent in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and polymers. It also plays a role in the synthesis of heterocyclic compounds and as a reagent in various chemical transformations .
Mechanism of Action
2,3-Dichloroaniline exerts its effects primarily through its interactions with nucleophiles, leading to substitution reactions. The chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, resulting in the formation of various substituted products .
N,N-Dimethylformamide acts as a solvent, stabilizer, and catalyst in chemical reactions. Its polar aprotic nature allows it to dissolve a wide range of compounds, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Another isomer of dichloroaniline with chlorine atoms at the 2 and 4 positions.
2,5-Dichloroaniline: Chlorine atoms at the 2 and 5 positions.
2,6-Dichloroaniline: Chlorine atoms at the 2 and 6 positions.
Uniqueness
2,3-Dichloroaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the chlorine atoms affects the compound’s chemical behavior and its suitability for various industrial applications .
N,N-Dimethylformamide is unique for its versatility as a solvent, reagent, and catalyst in organic synthesis. Its ability to stabilize reaction intermediates and facilitate various chemical transformations makes it indispensable in many chemical processes .
Properties
CAS No. |
676328-10-2 |
|---|---|
Molecular Formula |
C9H12Cl2N2O |
Molecular Weight |
235.11 g/mol |
IUPAC Name |
2,3-dichloroaniline;N,N-dimethylformamide |
InChI |
InChI=1S/C6H5Cl2N.C3H7NO/c7-4-2-1-3-5(9)6(4)8;1-4(2)3-5/h1-3H,9H2;3H,1-2H3 |
InChI Key |
JVXGXCYQBFKUMO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=O.C1=CC(=C(C(=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




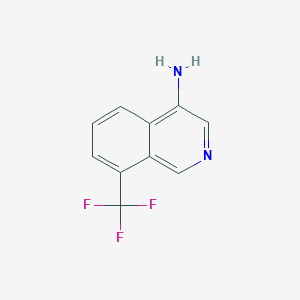
![4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde](/img/structure/B12514656.png)
![{3-[(4-{[7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene]methyl}phenyl)methylidene]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonic acid disodium](/img/structure/B12514660.png)
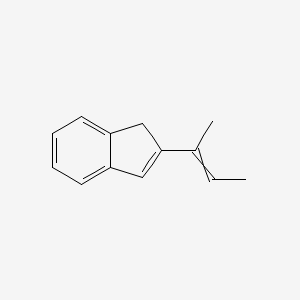
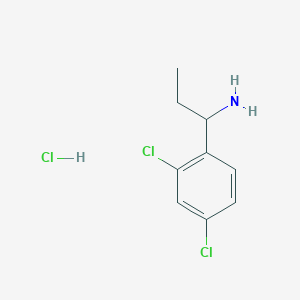
![Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-](/img/structure/B12514674.png)
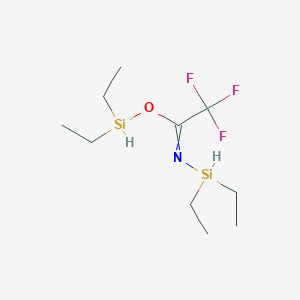
![2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B12514686.png)
![2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol](/img/structure/B12514690.png)

![1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B12514709.png)
![Imidazo[1,2-a]pyrazin-2-amine hydrobromide](/img/structure/B12514711.png)
